Asymmetric Hydrosilylation of Unfunctionalized Terminal Alkenes: (S)-MeO-MOP Enables 92–97% ee Where Chelating Bisphosphines (Including BINAP) Are Ineffective
In palladium-catalyzed asymmetric hydrosilylation of simple terminal alkenes, (S)-MeO-MOP delivers 92–97% ee with unusual branched regioselectivity favoring 2-silylalkanes over 1-silylalkanes, whereas chelating bisphosphine ligands such as BINAP cannot be employed because they provide only one coordination site to palladium and exhibit low catalytic activity or low selectivity toward the desired hydrosilylation pathway [1][2]. Specific substrate data for (S)-MeO-MOP: n-C4H9 gives 89/11 regioselectivity with 94% ee (R); n-C6H13 gives 93/7 with 95% ee (R); n-C10H21 gives 94/6 with 95% ee (R); cyclo-C6H11 gives 66/34 with 96% ee (R) [1].
| Evidence Dimension | Enantioselectivity and regioselectivity in Pd-catalyzed hydrosilylation of terminal alkenes |
|---|---|
| Target Compound Data | (S)-MeO-MOP: 92–97% ee (depending on substrate), regioselectivity 89/11 to 94/6 in favor of branched 2-silylalkane; catalyst loading 0.01–0.1 mol% Pd, 40 °C, trichlorosilane |
| Comparator Or Baseline | BINAP and other chelating bisphosphines: reaction is very slow and not regioselective [2]; no usable enantioselectivity reported for simple terminal alkenes with chelating ligands |
| Quantified Difference | (S)-MeO-MOP is uniquely effective; bisphosphines are catalytically incompetent for this transformation (qualitative difference, not a numerical Δee) |
| Conditions | Pd-catalyzed hydrosilylation of RCH=CH2 with HSiCl3 at 40 °C, catalyst generated in situ from [PdCl(π-C3H5)]2 and (S)-MeO-MOP |
Why This Matters
For procurement decisions in synthetic methodology development targeting chiral secondary alcohols from feedstock alkenes, (S)-MeO-MOP is one of the very few ligands that enables this transformation at all, making it irreplaceable by BINAP or other bisphosphine ligands.
- [1] Uozumi, Y.; Hayashi, T. Asymmetric Hydrosilylation of 1-Alkenes Catalyzed by Palladium–MOP. Bull. Chem. Soc. Jpn. 1995, 68, 713–722. View Source
- [2] Hayashi, T. Asymmetric Hydrosilylation of Olefins Catalyzed by MOP–Palladium Complexes. Acta Chem. Scand. 1996, 50, 259–266. View Source
